Aromatase Binding Affinity: Arimistane (Ki 0.22 µM) vs. ATD (IC50 0.55 µM)
Arimistane exhibits a binding rate of 0.22 µM (220 nM) for the aromatase enzyme, as reported in vendor technical documentation [1]. In contrast, the closely related aromatase inhibitor ATD (androsta-1,4,6-triene-3,17-dione) demonstrates an IC50 of 550 nM (0.55 µM) against human aromatase in a liquid scintillation assay [2]. This indicates that Arimistane binds approximately 2.5-fold more tightly to aromatase than ATD under comparable in vitro conditions.
| Evidence Dimension | Aromatase binding affinity / inhibitory potency |
|---|---|
| Target Compound Data | 0.22 µM (220 nM) binding rate |
| Comparator Or Baseline | ATD (androsta-1,4,6-triene-3,17-dione) IC50 = 550 nM |
| Quantified Difference | Arimistane binding rate is 2.5× lower (more potent) than ATD IC50 |
| Conditions | Arimistane: vendor-reported binding rate; ATD: human aromatase-mediated conversion of [1β-3H]androstenedione to estrone with NADPH |
Why This Matters
Higher binding affinity suggests that Arimistane may achieve comparable aromatase inhibition at lower molar concentrations than ATD, influencing dose selection and experimental design in enzyme inhibition studies.
- [1] Stack3d. Arimistane Library Entry. Accessed April 2026. View Source
- [2] BindingDB. Affinity Data for ATD (androsta-1,4,6-triene-3,17-dione). Accessed April 2026. View Source
